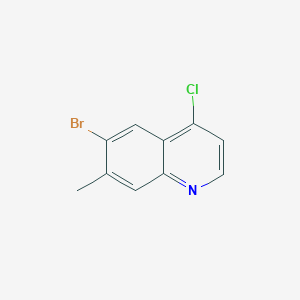

6-Bromo-4-chloro-7-methylquinoline

Description

BenchChem offers high-quality 6-Bromo-4-chloro-7-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-7-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDYZSIIOOPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670932 | |

| Record name | 6-Bromo-4-chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-57-7 | |

| Record name | Quinoline, 6-bromo-4-chloro-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the quinoline scaffold stands out as a "privileged structure," a framework that consistently demonstrates a high affinity for a diverse range of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Bromo-4-chloro-7-methylquinoline . This compound is not merely an inert molecule but a versatile chemical intermediate, strategically equipped with two distinct and orthogonally reactive halogen atoms. The presence of a chloro group at the 4-position and a bromo group at the 6-position provides medicinal chemists with a powerful toolkit for sequential, site-selective modifications. This dual-handle approach is invaluable for the construction of complex molecular architectures and the generation of compound libraries for high-throughput screening.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will elucidate the core chemical properties, explore the nuanced reactivity, propose a robust synthetic pathway, and discuss the potential applications of 6-bromo-4-chloro-7-methylquinoline as a pivotal building block in organic synthesis and pharmaceutical research.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its effective use in a laboratory setting. While extensive experimental data for this specific isomer is not broadly published, its key characteristics can be reliably determined from supplier data and predicted based on established chemical principles.

Chemical Identity & Properties

The essential identifiers and physical properties of 6-bromo-4-chloro-7-methylquinoline are summarized below. The lack of a dedicated CAS number in common databases suggests it is a specialized research chemical, making the MDL number its most reliable identifier for procurement.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| MDL Number | MFCD12674991 | |

| Physical Form | Solid | |

| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | |

| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Low solubility in water is anticipated. |

Predicted Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). Key expected signals include singlets for the protons at the C5 and C8 positions, a singlet for the proton at the C3 position, and a singlet for the methyl group protons (approx. 2.4-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum should display ten unique signals. The methyl carbon would appear upfield (~15-20 ppm), while the aromatic and heterocyclic carbons would resonate downfield (~120-155 ppm). Carbons directly attached to the electronegative halogen and nitrogen atoms (C4, C6, C8a, C10a) will show characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) would appear as a cluster of peaks centered around m/z 255/257/259.

The Duality of Reactivity: A Synthetic Chemist's Perspective

The true value of 6-bromo-4-chloro-7-methylquinoline lies in its capacity for selective, sequential functionalization. The electronic properties of the quinoline ring render the C4-chloro and C6-bromo positions susceptible to different classes of reactions, enabling a high degree of synthetic control.

Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

The chloro group at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This makes the C4 position an ideal site for introducing nitrogen, oxygen, or sulfur-based nucleophiles.

Causality Behind the Reaction: The reaction proceeds because the nitrogen atom in the quinoline ring can delocalize the negative charge of the anionic intermediate, lowering the activation energy for the substitution. This is a classic example of heteroatom-activated SₙAr.

Caption: Generalized mechanism for SₙAr at the C4-position of a chloroquinoline.

Generalized Protocol for Amination at C4:

-

Reaction Setup: In a sealed reaction vessel, dissolve 6-bromo-4-chloro-7-methylquinoline (1.0 eq) in a suitable solvent such as n-butanol, DMSO, or NMP.

-

Addition of Reagents: Add the desired primary or secondary amine (1.2-2.0 eq). For less reactive amines or when using an amine salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) may be required.

-

Reaction Conditions: Heat the mixture to a temperature between 120-180 °C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[3]

-

Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

Causality Behind the Reaction: The Suzuki coupling relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The C-Br bond is sufficiently reactive to undergo oxidative addition to the Pd(0) complex, initiating the catalytic cycle. The C-Cl bond at the C4 position is generally less reactive under typical Suzuki conditions, allowing for selective functionalization at the C6 position first.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki Coupling at C6:

-

Reaction Setup: To a Schlenk flask, add 6-bromo-4-chloro-7-methylquinoline (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C for 4-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Strategic Orthogonal Synthesis

The differential reactivity of the C4-Cl (SₙAr) and C6-Br (cross-coupling) sites allows for a planned, sequential synthesis to build molecular complexity. A common strategy involves functionalizing the more robust C-Br bond first via Suzuki coupling, followed by SₙAr at the C4 position.

Caption: Workflow for sequential functionalization of 6-bromo-4-chloro-7-methylquinoline.

Proposed Synthesis of 6-Bromo-4-chloro-7-methylquinoline

A plausible and efficient synthesis of the title compound can be achieved via a multi-step sequence starting from a commercially available aniline, leveraging the classic Gould-Jacobs reaction to construct the quinoline core.[4][5]

Caption: Proposed synthetic pathway for 6-bromo-4-chloro-7-methylquinoline.

Detailed Synthetic Protocol:

-

Step 1: Condensation: Combine 4-bromo-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask. Heat the mixture at 110-130 °C for 1-2 hours. The ethanol byproduct can be removed under reduced pressure to drive the reaction to completion. The resulting crude adduct is often used directly in the next step.

-

Step 2: Thermal Cyclization: Add the crude adduct from Step 1 to a high-boiling point solvent like Dowtherm A or diphenyl ether, pre-heated to 240-260 °C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC). Cool the mixture and add a non-polar solvent like hexane to precipitate the product, 6-bromo-4-hydroxy-7-methylquinoline. Filter the solid, wash with hexane, and dry.

-

Step 3: Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the dried 6-bromo-4-hydroxy-7-methylquinoline (1.0 eq) in a flask equipped with a reflux condenser.[6][7] Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until a precipitate forms. Filter the solid, wash thoroughly with water, and dry to yield the final product, 6-bromo-4-chloro-7-methylquinoline. Further purification can be achieved by recrystallization from ethanol or column chromatography.

Applications in Medicinal Chemistry

The quinoline nucleus is a cornerstone of many approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[8] 6-Bromo-4-chloro-7-methylquinoline serves as an ideal starting point for the discovery of new therapeutic agents. By leveraging the orthogonal reactivity described, researchers can rapidly generate a diverse library of novel quinoline derivatives. For example, a series of aryl groups can be introduced at the C6 position, followed by the introduction of various amine-containing side chains at the C4 position, allowing for a systematic exploration of the structure-activity relationship (SAR) around the quinoline core.

Safety and Handling

Proper handling of 6-bromo-4-chloro-7-methylquinoline is essential due to its potential toxicity.

| Hazard Class | GHS Code | Signal Word | Statement |

| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage |

Source:

Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage class is 6.1C (Combustible, acute toxic Cat. 3).

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-4-chloro-7-methylquinoline is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its key strategic advantage lies in the differential reactivity of its two halogen substituents, which permits controlled, sequential modifications via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This feature, combined with the proven biological relevance of the quinoline scaffold, makes it an indispensable tool for researchers aiming to construct novel and complex molecules for drug discovery and materials science. Adherence to rigorous safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.

References

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Wikiwand. (n.d.). Gould–Jacobs reaction.

- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.

- Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.

- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

-

PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

- ResearchGate. (2025, August 10).

-

PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.).

- Desai, N. C., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.

Sources

- 1. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

6-Bromo-4-chloro-7-methylquinoline molecular structure and IUPAC name

An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: Structure, Synthesis, and Applications in Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-7-methylquinoline, a strategically substituted derivative with significant potential as a building block in drug discovery. We will dissect its molecular structure and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its applications, particularly in the development of novel kinase inhibitors and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for creating new chemical entities with therapeutic promise.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of substituents on the quinoline core dictates the molecule's chemical reactivity and biological activity. 6-Bromo-4-chloro-7-methylquinoline is a halogenated methylquinoline with distinct features amenable to further chemical modification.

IUPAC Name: 6-Bromo-4-chloro-7-methylquinoline

Molecular Structure Diagram

The structure, with IUPAC numbering, highlights the key positions for chemical modification. The chloro group at C4 is highly susceptible to nucleophilic substitution, while the bromo group at C6 provides a handle for metal-catalyzed cross-coupling reactions.

Caption: 2D structure of 6-Bromo-4-chloro-7-methylquinoline.

Physicochemical Data

The following table summarizes key identifiers and properties for this compound, essential for laboratory use and data management.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-4-chloro-7-methylquinoline | |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| Physical Form | Solid | [2] |

| SMILES | BrC1=CC2=C(Cl)C=CN=C2C=C1C | |

| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | |

| MDL Number | MFCD12674991 | |

| PubChem Substance ID | 329773972 |

Part 2: Proposed Synthetic Pathway

Overall Reaction Scheme

The proposed two-step synthesis starts from 4-bromo-3-methylaniline and converts it into the target molecule.

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-chloro-7-methylquinoline from 4-Bromo-3-methylaniline

Executive Summary: This guide provides a detailed, field-proven methodology for the synthesis of 6-bromo-4-chloro-7-methylquinoline, a key intermediate in pharmaceutical research and development. The synthesis is presented as a robust two-step process commencing with the readily available substituted aniline, 4-bromo-3-methylaniline. The core of the synthesis involves the construction of the quinoline scaffold via a Gould-Jacobs type reaction to form 6-bromo-7-methylquinolin-4-ol, followed by a highly efficient chlorination step using phosphorus oxychloride. This document elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and explains the causal reasoning behind critical process parameters, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline core with halogens and alkyl groups provides a powerful handle for modulating a compound's physicochemical properties and biological targets. The target molecule, 6-bromo-4-chloro-7-methylquinoline, is a valuable and versatile building block, with the chloro group at the 4-position acting as an excellent leaving group for nucleophilic substitution, and the bromo and methyl groups offering sites for further synthetic elaboration.[3][4]

This guide presents an authoritative and reproducible pathway for the synthesis of this key intermediate, starting from the substituted aniline, 4-bromo-3-methylaniline.

Retrosynthetic Analysis & Strategic Overview

The synthetic strategy is designed for efficiency and high yield, breaking down the synthesis into two primary transformations. The retrosynthetic analysis reveals a logical path from the target molecule to commercially available or readily synthesized starting materials.

Caption: Retrosynthetic pathway for 6-bromo-4-chloro-7-methylquinoline.

This approach leverages the well-established Gould-Jacobs reaction for the initial cyclization, which reliably produces the 4-hydroxyquinoline intermediate.[5] The subsequent chlorination is a standard and high-yielding conversion.

Section 1: Synthesis of the Quinoline Core via Gould-Jacobs Reaction

The first critical stage is the construction of the heterocyclic quinoline ring. This is achieved by reacting 4-bromo-3-methylaniline with a suitable three-carbon electrophile, followed by thermal cyclization. A highly effective modern variant of the Gould-Jacobs reaction utilizes Meldrum's acid and triethyl orthoformate.[6]

Reaction Mechanism

The reaction proceeds in two distinct phases:

-

Condensation: 4-Bromo-3-methylaniline reacts with the enol ether formed from triethyl orthoformate and Meldrum's acid. This forms a vinylogous amide intermediate. The nucleophilic amino group of the aniline attacks the electrophilic carbon of the activated methylene compound.[7]

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. The high temperature facilitates an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by the elimination of acetone and carbon dioxide (from the Meldrum's acid moiety) to yield the stable 6-bromo-7-methylquinolin-4-ol.

Caption: Workflow for the synthesis of the 4-hydroxyquinoline intermediate.

Experimental Protocol: Synthesis of 6-Bromo-7-methylquinolin-4-ol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn.

-

Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-3-methylaniline (1.0 eq), Meldrum's acid (1.1 eq), and triethyl orthoformate (1.2 eq) in a suitable solvent like ethanol.[8]

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is typically used in the next step without further purification.

-

Cyclization: In a separate three-neck flask equipped with a high-temperature thermometer and a condenser, preheat diphenyl ether to approximately 230-250°C.

-

Addition: Add the dried intermediate from the previous step portion-wise to the hot diphenyl ether, ensuring the temperature remains stable. Vigorous gas evolution (CO₂ and acetone) will be observed.

-

Completion: Stir the mixture at this temperature for 15-30 minutes after the addition is complete.[9]

-

Workup: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.

-

Purification: Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, and then with ethyl acetate. Dry the resulting solid under vacuum to yield 6-bromo-7-methylquinolin-4-ol as a solid.

Section 2: Chlorination of 6-Bromo-7-methylquinolin-4-ol

The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) to a 4-chloro group is a crucial step for enabling subsequent nucleophilic substitution reactions. This transformation is reliably achieved using phosphorus oxychloride (POCl₃).[6][10]

Reaction Mechanism

The 4-hydroxyquinoline, acting as a nucleophile via its oxygen atom, attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring in an SNAr-type mechanism. This process is facilitated by the protonated quinoline nitrogen, which makes the ring more electron-deficient and susceptible to nucleophilic attack. The phosphate group is an excellent leaving group, driving the reaction to completion.[11][12]

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-7-methylquinoline

-

Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-7-methylquinolin-4-ol (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-6 hours. Monitor the reaction by TLC until all the starting material is consumed.

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The excess POCl₃ is hydrolyzed to phosphoric acid.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8. The product will precipitate as a solid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield 6-bromo-4-chloro-7-methylquinoline as a crystalline solid.[8]

Data Summary

The following table summarizes the key parameters for the described synthetic pathway. Yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |

| 1 | 4-Bromo-3-methylaniline | Meldrum's Acid, Triethyl Orthoformate | Ethanol | ~80 | 3-4 | Vinylogous Amide | ~90-95 |

| 2 | Vinylogous Amide | (none) | Diphenyl Ether | ~240 | 0.5 | 6-Bromo-7-methylquinolin-4-ol | ~75-85 |

| 3 | 6-Bromo-7-methylquinolin-4-ol | POCl₃, cat. DMF | (neat) | ~110 | 3-6 | 6-Bromo-4-chloro-7-methylquinoline | ~80-90 |

Conclusion

The synthesis of 6-bromo-4-chloro-7-methylquinoline from 4-bromo-3-methylaniline is a reliable and high-yielding process when employing the Gould-Jacobs reaction for ring formation followed by chlorination with phosphorus oxychloride. This guide provides a robust framework, grounded in established chemical principles and supported by literature precedents, for the successful laboratory-scale production of this important synthetic intermediate. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently utilize this pathway in their synthetic endeavors.

References

[13] BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols. NIPER. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [1] BenchChem. (2025). Quinoline Synthesis via the Doebner-von Miller Reaction - Application Notes and Protocols. [14] IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [15] ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis. [16] Wikipedia. (n.d.). Combes quinoline synthesis. [17] BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. [18] ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [19] Wikipedia. (n.d.). Doebner–Miller reaction. [9] Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. [3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [5] ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [4] Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [7] NIH. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. PMC. [10] ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. [8] Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [6] ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [11] PubMed. (2011). POCl3 chlorination of 4-quinazolones. [2] Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [12] Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iipseries.org [iipseries.org]

- 15. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) of 6-Bromo-4-chloro-7-methylquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloro-7-methylquinoline

Introduction

6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Quinoline scaffolds are central to a wide array of bioactive molecules, including established antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of 6-Bromo-4-chloro-7-methylquinoline, featuring bromo, chloro, and methyl groups, provides multiple reactive sites and modulates the electronic properties of the quinoline core, making it a versatile intermediate for the synthesis of more complex molecular architectures.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation of such intermediates is a non-negotiable prerequisite for advancing a research program. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required to characterize 6-Bromo-4-chloro-7-methylquinoline. We will delve into the principles, expected data, and practical experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causal relationships between molecular structure and spectral output.

Section 1: Synthesis Pathway and Rationale

To contextualize the spectroscopic analysis, we must first consider a plausible synthetic route. The characterization of a compound is intrinsically linked to its synthesis, as the chosen pathway informs potential side products and impurities. A logical approach to synthesizing 6-Bromo-4-chloro-7-methylquinoline involves a multi-step sequence starting from a commercially available aniline derivative.

The proposed synthesis begins with the construction of the quinoline core via the Gould-Jacobs reaction, a robust and widely used method. This is followed by chlorination to install the C4-chloro substituent and, finally, a regioselective bromination to yield the target compound.

Proposed Synthesis Workflow

The diagram below outlines the strategic three-step synthesis. The choice of a phosphorus oxychloride (POCl₃) chlorination is a standard, high-yielding method for converting 4-hydroxyquinolines to 4-chloroquinolines. The final bromination step's regioselectivity is directed by the existing substituents on the benzene ring portion of the quinoline.

Caption: Proposed synthetic pathway for 6-Bromo-4-chloro-7-methylquinoline.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon-13 (¹³C) signals, we can piece together the molecular structure with high confidence.[2][3]

Expertise & Experience: The 'Why' Behind the Spectrum

The predicted NMR spectrum of 6-Bromo-4-chloro-7-methylquinoline is governed by the electronic environment of each nucleus. The electronegative chlorine at C4 and bromine at C6 will deshield adjacent protons and carbons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating methyl group at C7 will shield nearby nuclei. The rigid aromatic ring system will cause protons to appear in the characteristic aromatic region (typically 7-9 ppm), and their coupling (splitting) will reveal their positional relationships.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.80 | Doublet (d) | 1H | H2 | Deshielded by adjacent nitrogen; coupled to H3. |

| ~ 7.50 | Doublet (d) | 1H | H3 | Coupled to H2. |

| ~ 8.30 | Singlet (s) | 1H | H5 | Deshielded by adjacent bromine (C6) and the quinoline ring current. No adjacent protons to couple with. |

| ~ 7.90 | Singlet (s) | 1H | H8 | Influenced by the adjacent methyl group and ring current. No adjacent protons to couple with. |

| ~ 2.50 | Singlet (s) | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | C2 | Carbon adjacent to nitrogen. |

| ~ 122 | C3 | Shielded relative to other aromatic carbons. |

| ~ 149 | C4 | Attached to electronegative chlorine. |

| ~ 142 | C4a | Quaternary carbon at ring junction. |

| ~ 128 | C5 | Aromatic CH carbon. |

| ~ 121 | C6 | Attached to bromine, heavy atom effect. |

| ~ 140 | C7 | Attached to the methyl group. |

| ~ 125 | C8 | Aromatic CH carbon. |

| ~ 148 | C8a | Quaternary carbon at ring junction, adjacent to nitrogen. |

| ~ 18 | -CH₃ | Typical chemical shift for an aryl-attached methyl carbon. |

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 6-Bromo-4-chloro-7-methylquinoline.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube. TMS will serve as the internal standard (δ = 0.00 ppm).

-

Ensure the sample has fully dissolved; gentle vortexing may be required.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer's probe.[2]

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters on a 500 MHz instrument: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Decoupling removes C-H splitting, resulting in a single peak for each unique carbon atom.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is much less sensitive than ¹H.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ peak (δ = 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Caption: Standard workflow for NMR sample analysis.

Section 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] It works on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed, and this absorption is detected and plotted.[7]

Expertise & Experience: Interpreting Vibrational Modes

For 6-Bromo-4-chloro-7-methylquinoline, the IR spectrum will be dominated by vibrations characteristic of the aromatic quinoline core and the attached substituents. We expect to see C-H stretching from both the aromatic rings and the methyl group, C=C and C=N stretching within the aromatic system, and vibrations corresponding to the C-Cl and C-Br bonds in the fingerprint region (< 1500 cm⁻¹).[8] The overall spectrum serves as a unique "molecular fingerprint" that can be used for identification.[6]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2980-2850 | C-H Stretch | Aliphatic (sp³ C-H of -CH₃) |

| 1600-1450 | C=C & C=N Stretch | Aromatic Quinoline Ring |

| ~1400 | C-H Bend | Aliphatic (-CH₃) |

| 850-750 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

| 800-600 | C-Cl Stretch | Aryl-Chloride |

| 690-515 | C-Br Stretch | Aryl-Bromide |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

Sample Application: Place a small amount of the solid 6-Bromo-4-chloro-7-methylquinoline powder directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed for the presence of the characteristic absorption bands listed above.

Section 4: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

Expertise & Experience: Isotopes and Fragmentation

The mass spectrum of 6-Bromo-4-chloro-7-methylquinoline will be particularly informative due to the presence of chlorine and bromine, both of which have distinctive isotopic patterns. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The primary peak (M⁺) will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. A significant peak at M+2 will be observed due to the presence of either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. A smaller peak at M+4 will correspond to the molecule containing both ³⁷Cl and ⁸¹Br.

Under Electron Ionization (EI), the high-energy process will cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or the loss of other small, stable fragments.[10]

Expected Mass Spectrometry Data (EI-MS)

-

Molecular Weight: 256.53 g/mol

-

Molecular Formula: C₁₀H₇BrClN

| m/z (approx.) | Ion | Description |

| 255 | [M]⁺ | Molecular ion with ⁷⁹Br and ³⁵Cl |

| 257 | [M+2]⁺ | Molecular ion with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |

| 259 | [M+4]⁺ | Molecular ion with ⁸¹Br and ³⁷Cl |

| 240 | [M-CH₃]⁺ | Loss of a methyl radical |

| 220 | [M-Cl]⁺ | Loss of a chlorine radical |

| 176 | [M-Br]⁺ | Loss of a bromine radical |

Proposed Fragmentation Pathway

The initial molecular ion can undergo several fragmentation cascades, the most likely of which are the loss of the substituents.

Caption: Plausible EI-MS fragmentation of 6-Bromo-4-chloro-7-methylquinoline.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any potential impurities.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[9]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400) to ensure detection of the molecular ion cluster and key fragments.

-

Data Analysis: Identify the molecular ion cluster and confirm that the isotopic pattern matches the theoretical distribution for a compound containing one bromine and one chlorine atom. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The structural elucidation of a synthetic intermediate like 6-Bromo-4-chloro-7-methylquinoline is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of key functional groups and a unique molecular fingerprint. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides structural clues through fragmentation. By employing the protocols and interpretive principles outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structure of this valuable chemical building block, ensuring the integrity of their subsequent research.

References

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.

- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? (n.d.). Guidechem.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem.

- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. (2025). Benchchem.

- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

- Infrared Spectroscopy. (2022). Chemistry LibreTexts.

- NMR Spectroscopy: Principles, Techniques, and Applic

- Vibrational spectroscopic study of some quinoline derivatives. (2012).

- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH.

- Infrared Spectroscopy. (n.d.).

- Infrared Spectroscopy. (2017). ACS Reagent Chemicals.

- Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applic

- Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder.

- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. (n.d.). Journal of Applied Bioanalysis.

- The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Mass Spectrometry: Fragmentation P

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI.

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.

- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).

- 7-bromo-2-chloro-4-methylquinoline. (2025).

- 6-Bromo-4-chloro-2-methylquinoline. (n.d.). PubChem.

- 6-Bromo-4-chloro-7-methylquinoline. (n.d.). Sigma-Aldrich.

- 6-Bromo-4-chloro-7-methylquinoline. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. microbenotes.com [microbenotes.com]

- 4. wiley.com [wiley.com]

- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on the Physical Properties of 6-Bromo-4-chloro-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of halogen atoms and alkyl groups, such as bromo, chloro, and methyl substituents, can profoundly influence the physicochemical properties of the parent molecule. These modifications can modulate lipophilicity, metabolic stability, and receptor binding affinity, making 6-Bromo-4-chloro-7-methylquinoline a valuable intermediate for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of the core physical properties of 6-Bromo-4-chloro-7-methylquinoline, with a focus on its melting point and solubility. While experimentally determined data for this specific compound are not extensively reported in the public domain, this guide outlines the predicted properties based on its chemical structure and provides detailed, best-practice experimental protocols for their determination. This document is intended to be a practical resource for researchers, enabling them to handle and characterize this compound with a high degree of scientific rigor.

Physicochemical Properties of 6-Bromo-4-chloro-7-methylquinoline

The physical state of 6-Bromo-4-chloro-7-methylquinoline at standard temperature and pressure is a solid.[1][2] Its molecular structure and identifying information are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [1][2] |

| Molecular Weight | 256.53 g/mol | [1][2] |

| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | [1][2] |

| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [1][2] |

Melting Point

The melting point of a solid is a critical physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

| Compound | Structure | Melting Point (°C) |

| 6-Bromo-4-chloroquinoline | Lacks the methyl group at position 7 | 111.0 - 115.0[3] |

| 7-Bromo-2-chloro-4-methylquinoline | Isomeric compound | 73 - 74[4] |

The presence of the additional methyl group in 6-Bromo-4-chloro-7-methylquinoline compared to 6-Bromo-4-chloroquinoline is expected to influence its crystal lattice packing and, consequently, its melting point. A definitive value must be determined experimentally.

Solubility Profile

The solubility of a compound in various solvents is a fundamental property that dictates its utility in different applications, from chemical synthesis to biological assays. A qualitative solubility profile for 6-Bromo-4-chloro-7-methylquinoline can be predicted based on its structure. The presence of a basic nitrogen atom in the quinoline ring suggests that it will be soluble in acidic solutions. Its halogenated and aromatic nature indicates likely solubility in many common organic solvents and poor solubility in water.

Predicted Qualitative Solubility of 6-Bromo-4-chloro-7-methylquinoline

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is largely non-polar due to the aromatic rings and halogen substituents. |

| Diethyl Ether | Soluble | A common non-polar organic solvent. |

| Ethanol / Methanol | Soluble | Polar protic organic solvents that can interact with the quinoline nitrogen. |

| Dichloromethane | Soluble | A common polar aprotic organic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom of the quinoline ring will be protonated to form a water-soluble salt. |

| 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks acidic protons. |

| 5% Sodium Bicarbonate (NaHCO₃) | Insoluble | The molecule lacks strongly acidic protons. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of 6-Bromo-4-chloro-7-methylquinoline.

Determination of Melting Point using the Capillary Method

This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.

Methodology

-

Sample Preparation:

-

Ensure the sample of 6-Bromo-4-chloro-7-methylquinoline is thoroughly dry, as residual solvent can act as an impurity and depress the melting point.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

-

Capillary Tube Loading:

-

Obtain a capillary melting point tube, which is sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube to pack the sample tightly at the bottom.[5][6]

-

Repeat until the sample column in the capillary tube is 2-3 mm high.[5][7]

-

-

Apparatus Setup and Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point. A preliminary, fast determination can establish an approximate range.

-

Once the approximate melting point is known, allow the apparatus to cool to at least 15-20°C below this temperature.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7][8]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[5]

-

-

Data Reporting:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, perform the measurement in triplicate and report the average range.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Qualitative Solubility Testing

This protocol outlines a systematic approach to determine the solubility of 6-Bromo-4-chloro-7-methylquinoline in a range of common laboratory solvents.

Methodology

-

General Procedure:

-

For each solvent to be tested, add approximately 20-30 mg of the solid compound to a small, clean test tube.

-

Add 1 mL of the solvent in small portions (e.g., 0.2-0.3 mL at a time).

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9]

-

Observe the mixture carefully to determine if the solid has dissolved. A compound is generally considered "soluble" if it completely dissolves to form a clear solution.

-

-

Solvent Sequence:

-

Water: Begin by testing the solubility in deionized water. If the compound is soluble, test the pH of the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10]

-

5% Hydrochloric Acid (HCl): If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, such as the amine in the quinoline ring.[11][12]

-

5% Sodium Hydroxide (NaOH): If the compound is insoluble in water, also test its solubility in 5% NaOH. This will determine if any acidic functional groups are present. For 6-Bromo-4-chloro-7-methylquinoline, insolubility is expected.

-

Organic Solvents: Systematically test the solubility in a range of organic solvents, such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO), following the general procedure outlined in step 1.

-

Workflow for Qualitative Solubility Testing

Caption: Systematic workflow for the qualitative solubility testing of an organic compound.

References

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

- 1. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Bromo-4-chloroquinoline| CAS No:65340-70-7|ZaiQi Bio-Tech [chemzq.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. thinksrs.com [thinksrs.com]

- 9. csub.edu [csub.edu]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 6-Bromo-4-chloro-7-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's identifiers, physicochemical properties, a well-reasoned synthetic pathway, its strategic applications in drug discovery, and essential safety protocols.

Core Identification and Physicochemical Properties

6-Bromo-4-chloro-7-methylquinoline is a polysubstituted aromatic heterocycle. The strategic placement of its functional groups—a bromine atom, a chlorine atom, and a methyl group—on the quinoline core makes it a valuable intermediate for synthesizing diverse molecular libraries.

Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | 6-Bromo-4-chloro-7-methylquinoline | - |

| MDL Number | MFCD12674991 | [1] |

| PubChem SID | 329773972 | [1] |

| CAS Number | Not available | - |

| Related Isomer | 6-Bromo-4-chloro-2-methylquinoline | CAS: 53364-85-5[2] |

| Related Isomer | 6-Bromo-2-chloro-4-methylquinoline | CAS: 3913-19-7[3] |

| Related Compound | 6-Bromo-4-chloroquinoline | CAS: 65340-70-7[4][5] |

Physicochemical Data

The compound's key properties are summarized in the table below. These characteristics are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.53 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | [1] |

| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C | [1] |

Synthesis of 6-Bromo-4-chloro-7-methylquinoline: A Mechanistic Approach

While a specific, documented synthesis for 6-bromo-4-chloro-7-methylquinoline is not widely published, a plausible and efficient synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed pathway involves a multi-step process starting from a commercially available substituted aniline, leveraging classic reactions such as the Gould-Jacobs reaction, followed by chlorination.

The following protocol is adapted from the synthesis of structurally similar quinoline derivatives and serves as a robust template. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and experimental choices.

Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-7-methylquinoline.

Step 1: Gould-Jacobs Reaction for Quinoline Core Formation

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis. It involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.

-

Protocol:

-

In a round-bottom flask, combine 4-bromo-3-methylaniline (1.0 eq) with a slight excess of diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 130-150°C for 2 hours. The initial condensation forms the anilinomethylenemalonate intermediate and releases ethanol.

-

For the cyclization step, the intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature is necessary to overcome the activation energy for the intramolecular cyclization, leading to the formation of the 4-hydroxyquinoline ring system.

-

Upon cooling, the product, 6-bromo-4-hydroxy-7-methylquinoline, precipitates and can be collected by filtration.

-

-

Expertise & Causality: The choice of a high-boiling solvent like diphenyl ether is critical. It acts as a heat-transfer medium, ensuring uniform heating and providing the thermal energy required for the 6-electron cyclization to occur efficiently. The reaction is self-validating as the formation of the quinolone product drives the equilibrium forward.

Step 2: Chlorination of the 4-Hydroxyquinoline

The 4-hydroxy group is a poor leaving group. To introduce the chloro substituent, it must first be converted into a more reactive intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

-

Protocol:

-

Suspend the dried 6-bromo-4-hydroxy-7-methylquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice to quench the remaining POCl₃. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide), causing the product to precipitate.

-

The solid 6-bromo-4-chloro-7-methylquinoline is collected by filtration, washed with water, and dried.

-

-

Trustworthiness: This is a standard and reliable method for converting 4-hydroxyquinolines to their 4-chloro counterparts. The mechanism involves the formation of a chlorophosphate ester intermediate, which is highly susceptible to nucleophilic attack by a chloride ion, leading to the desired product. The workup procedure ensures the complete removal and neutralization of the corrosive reagent.

Applications in Drug Discovery and Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitutions on 6-bromo-4-chloro-7-methylquinoline make it a particularly interesting starting point for the development of novel therapeutics.

Kinase Inhibitors for Oncology

Many kinase inhibitors used in cancer therapy feature a quinoline core. The 4-position of the quinoline ring is a key site for derivatization, often with an aniline side chain, which can interact with the hinge region of the ATP-binding pocket of kinases.

The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains. The bromine at the 6-position provides a handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), enabling the exploration of the solvent-exposed region of the target protein. The 7-methyl group can provide beneficial steric and electronic effects, potentially improving binding affinity and selectivity.

Caption: Potential mechanism of action for quinoline-based kinase inhibitors.

Antimalarial and Anti-inflammatory Agents

The quinoline ring is the core structure of well-known antimalarial drugs like chloroquine. The mechanism often involves interfering with heme detoxification in the malaria parasite. While the direct activity of 6-bromo-4-chloro-7-methylquinoline is unproven, it serves as a valuable starting material for synthesizing analogs with potential antimalarial properties. Similarly, certain quinoline derivatives have shown anti-inflammatory activity, suggesting another avenue for drug discovery efforts.

Safety and Handling

As a halogenated and biologically active compound, 6-bromo-4-chloro-7-methylquinoline must be handled with appropriate safety precautions.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) |

| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) |

| Signal Word | Danger |

| Precautionary Statements | P280, P301+P310+P330, P305+P351+P338+P310 |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

6-Bromo-4-chloro-7-methylquinoline is a highly functionalized chemical intermediate with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its reactive chloro and bromo substituents allow for diverse chemical modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening. The synthetic pathways are based on robust and well-understood chemical principles, ensuring its accessibility for research purposes. As with all potent chemical entities, strict adherence to safety protocols is paramount during its handling and use.

References

-

PubChem. 6-Bromo-4-chloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-2-chloro-4-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]

-

ZaiQi Bio-Tech. 6-Bromo-4-chloroquinoline | CAS No:65340-70-7. ZaiQi Bio-Tech Co., Ltd. [Link]

Sources

- 1. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | CID 4738143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-4-chloroquinoline| CAS No:65340-70-7|ZaiQi Bio-Tech [chemzq.com]

Commercial availability and suppliers of 6-Bromo-4-chloro-7-methylquinoline

An In-Depth Technical Guide to 6-Bromo-4-chloro-7-methylquinoline: Commercial Availability, Synthesis, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

6-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The quinoline core is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds, including natural products and synthetic drugs.[1][2] The specific substitution pattern of 6-Bromo-4-chloro-7-methylquinoline—featuring a reactive chlorine atom at the 4-position, a bromine atom at the 6-position, and a methyl group at the 7-position—provides medicinal chemists with multiple strategic points for molecular elaboration.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering comprehensive information on the commercial availability, key chemical properties, synthetic strategies, and applications of this important intermediate.

Chemical Properties and Identification

Accurate identification is paramount in research and development. The key properties of 6-Bromo-4-chloro-7-methylquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| CAS Number | 341633-81-8 | N/A (Inferred from supplier listings) |

| MDL Number | MFCD12674991 | |

| PubChem Substance ID | 329773972 | |

| Appearance | Solid | |

| InChI Key | GKXDYZSIIOOPMH-UHFFFAOYSA-N | |

| SMILES String | BrC1=CC2=C(Cl)C=CN=C2C=C1C |

Commercial Availability and Sourcing

6-Bromo-4-chloro-7-methylquinoline is available from several chemical suppliers that specialize in providing unique building blocks for early-stage discovery research. When sourcing this compound, researchers should note that some suppliers provide it as part of a larger collection and may not perform independent analysis, placing the responsibility of confirming identity and purity on the buyer.

| Supplier | Product Identifier | Purity/Notes |

| Sigma-Aldrich | BBO000605 | Part of a collection for early discovery researchers. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. |

| BOC Sciences | CAS 1189105-59-6 | 95% Purity.[] |

| EvitaChem | EVT-1661004 | For non-human research only. Not for therapeutic or veterinary use.[4] |

*Note: Some suppliers may list isomers or closely related structures. Researchers should always verify the CAS number and structure before purchasing. For instance, BOC Sciences and EvitaChem list different CAS numbers for isomers.

Synthetic Strategy: Building the Quinoline Core

While specific, detailed protocols for the synthesis of 6-Bromo-4-chloro-7-methylquinoline are not widely published, its structure lends itself to well-established synthetic routes for substituted quinolines. A common and robust method involves a multi-step sequence beginning with a Gould-Jacobs reaction, followed by chlorination.[1][5] This general pathway provides insight into the production of this class of compounds.

Representative Synthetic Workflow (based on a closely related analog)

The synthesis of the analogous 7-Bromo-4-chloro-8-methylquinoline provides a validated template for how these scaffolds are constructed.[5]

-

Step 1: Condensation (Gould-Jacobs Reaction) : The synthesis begins by reacting an appropriately substituted aniline (e.g., 3-Bromo-2-methylaniline for the analog) with diethyl ethoxymethylenemalonate. This condensation reaction is typically heated to drive the formation of the enamine intermediate.[5]

-

Step 2: Thermal Cyclization : The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether. This high-temperature condition induces an intramolecular cyclization to form the quinoline ring system, yielding a 4-hydroxyquinoline derivative (e.g., 7-Bromo-8-methylquinolin-4-ol).[5]

-

Step 3: Chlorination : The final step is the conversion of the 4-hydroxy group to the 4-chloro group. This is a crucial transformation that installs the reactive handle for subsequent derivatization. The reaction is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Safety and Handling

Substituted chloroquinolines are potent chemical agents and must be handled with appropriate safety precautions.

-

Hazard Classification : Classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1). * Signal Word : Danger. * Precautionary Statements :

-

P280 : Wear protective gloves/eye protection/face protection. * P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor. * P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage : Store in a well-ventilated place. Keep container tightly closed and locked up. [6][7] Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound. [6][7]

-

Conclusion

6-Bromo-4-chloro-7-methylquinoline is more than just a chemical; it is a key enabler for innovation in pharmaceutical research. Its well-defined reactive sites allow for systematic exploration of chemical space, making it an invaluable tool in the design and synthesis of novel therapeutic agents, particularly in the field of oncology. While its commercial availability is tailored to research and development laboratories, its strategic importance as a scaffold ensures its continued relevance in the quest for new medicines.

References

-

PubChem. "6-Bromo-4-chloro-2-methylquinoline." pubchem.ncbi.nlm.nih.gov. [Link]

-

Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. [Link]

-

PubChem. "6-Bromo-4-chloroquinoline." pubchem.ncbi.nlm.nih.gov. [Link]

-

ZaiQi Bio-Tech. "6-Bromo-4-chloroquinoline | CAS No:65340-70-7." chemzq.com. [Link]

- Google Patents. "CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

MDPI. "2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde." mdpi.com. [Link]

Sources

An In-Depth Technical Guide to the Safety, Handling, and Hazard Profile of 6-Bromo-4-chloro-7-methylquinoline